7-Iodo-3,4-dihydroquinolin-2(1H)-one

Catalog No.
S908372
CAS No.
14548-52-8
M.F
C9H8INO
M. Wt
273.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Iodo-3,4-dihydroquinolin-2(1H)-one

CAS Number

14548-52-8

Product Name

7-Iodo-3,4-dihydroquinolin-2(1H)-one

IUPAC Name

7-iodo-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C9H8INO

Molecular Weight

273.07 g/mol

InChI

InChI=1S/C9H8INO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12)

InChI Key

OBAJOFRCKRMUSK-UHFFFAOYSA-N

SMILES

C1CC(=O)NC2=C1C=CC(=C2)I

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)I

7-Iodo-3,4-dihydroquinolin-2(1H)-one is a highly reactive, bicyclic heterocyclic building block characterized by a dihydroquinolinone core and an iodine atom at the C7 position. In pharmaceutical procurement and process chemistry, it is primarily valued as an electrophilic precursor for transition-metal-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Buchwald-Hartwig). The presence of the iodo substituent, as opposed to lighter halogens, significantly lowers the activation energy required for oxidative addition. This makes the compound an essential starting material for synthesizing C7-functionalized derivatives—a structural motif frequently embedded in central nervous system (CNS) agents, atypical antipsychotics, and targeted kinase inhibitors—under mild, chemoselective conditions [1].

Procurement teams often consider substituting 7-iodo-3,4-dihydroquinolin-2(1H)-one with its less expensive bromo analog (7-bromo-3,4-dihydroquinolin-2(1H)-one, CAS 22246-06-6). However, this generic substitution frequently fails in process scale-up due to the fundamental difference in carbon-halogen bond dissociation energies (approximately 65 kcal/mol for C-I versus 81 kcal/mol for C-Br). Forcing the bromo analog through the oxidative addition step requires significantly higher temperatures and stronger bases. In the context of the unprotected dihydroquinolin-2(1H)-one scaffold, these harsher conditions routinely trigger unwanted side reactions, including lactam ring-opening, N-arylation, or N-alkylation at the 1-position. Consequently, substituting the iodo compound with the bromo alternative leads to lower isolated yields, complex impurity profiles, and increased downstream purification costs, negating any initial raw material savings[1].

Reaction Temperature and Thermal Degradation Prevention

The primary advantage of the 7-iodo derivative is its ability to undergo palladium-catalyzed coupling at near-ambient temperatures. In standard Suzuki-Miyaura arylations, 7-iodo-3,4-dihydroquinolin-2(1H)-one achieves full conversion at 25–40 °C. In contrast, the 7-bromo comparator requires heating to 80–100 °C to achieve comparable conversion rates. This temperature differential is critical because prolonged heating of the dihydroquinolinone core above 70 °C in alkaline media accelerates lactam degradation and byproduct formation [1].

Evidence DimensionRequired reaction temperature for >95% conversion
Target Compound Data25–40 °C (7-Iodo)
Comparator Or Baseline80–100 °C (7-Bromo analog)
Quantified Difference40–60 °C reduction in processing temperature
ConditionsStandard Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids

Lower processing temperatures prevent thermal degradation of the lactam core, ensuring higher purity and simplifying scale-up engineering.

Catalyst Loading and Ligand Cost Reduction

In C-N bond-forming reactions (Buchwald-Hartwig amination) targeting the C7 position, the iodo compound demonstrates superior precursor suitability. 7-Iodo-3,4-dihydroquinolin-2(1H)-one typically requires only 1–2 mol% of a palladium source and can utilize inexpensive, standard ligands like BINAP or PPh3. The 7-bromo comparator generally demands higher catalyst loadings (5–10 mol%) and expensive, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos) to overcome the higher activation barrier [1].

Evidence DimensionPalladium catalyst loading and ligand complexity
Target Compound Data1–2 mol% Pd, standard ligands (e.g., BINAP)
Comparator Or Baseline5–10 mol% Pd, advanced bulky ligands (e.g., XPhos) (7-Bromo)
Quantified DifferenceUp to 80% reduction in precious metal loading and elimination of proprietary ligand costs
ConditionsBuchwald-Hartwig amination with secondary amines

Reducing palladium loading and avoiding proprietary ligands drastically lowers the cost of goods (COGs) and simplifies heavy metal remediation.

Base Compatibility and Chemoselectivity

The reactivity of the C-I bond allows for the use of milder bases during cross-coupling. 7-Iodo-3,4-dihydroquinolin-2(1H)-one couples efficiently in the presence of mild inorganic bases such as K2CO3 or K3PO4. The 7-bromo analog often requires strong bases like NaOtBu or LiHMDS to drive the reaction. Strong bases can deprotonate the N-H of the lactam (pKa ~15), leading to competitive N-arylation or requiring the addition of a protecting group step [1].

Evidence DimensionBase strength required for coupling
Target Compound DataMild bases (K2CO3, K3PO4)
Comparator Or BaselineStrong bases (NaOtBu, LiHMDS) (7-Bromo)
Quantified DifferenceElimination of strong alkoxide bases, preventing N-deprotonation
ConditionsUnprotected lactam cross-coupling conditions

Enabling the use of mild bases allows for protecting-group-free synthesis, saving two synthetic steps (protection and deprotection) in the manufacturing route.

Synthesis of Atypical Antipsychotic Precursors

Because it allows for mild Buchwald-Hartwig aminations without deprotonating the lactam nitrogen, this compound is a highly efficient precursor for appending piperazine derivatives to the C7 position. This pathway is critical for generating structural analogs of established atypical antipsychotics (such as aripiprazole and brexpiprazole derivatives) where preserving the dihydroquinolinone core is essential [1].

Development of C7-Functionalized Kinase Inhibitors

In medicinal chemistry campaigns targeting the ATP-binding site of kinases, the 7-iodo compound serves as a versatile starting point for Suzuki-Miyaura couplings. Its ability to react at low temperatures (25–40 °C) ensures that complex, thermally sensitive arylboronic acids can be coupled efficiently to explore structure-activity relationships (SAR) without degrading the scaffold[2].

Protecting-Group-Free Late-Stage Functionalization

For process chemists designing highly convergent synthetic routes, the high reactivity of the C-I bond permits late-stage functionalization. The compound can be coupled using mild bases (like K3PO4), avoiding the need to protect the lactam N-H, thereby shortening the overall synthesis and improving the step-economy of the manufacturing process [3].

XLogP3

1.7

Dates

Last modified: 04-14-2024

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